N-[(1Z)-1-{2-[4-(diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide
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Overview
Description
N-[(1Z)-1-{2-[4-(diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide, also known by its CAS number 57609-72-0, is a complex organic compound with the following empirical formula: C₃₁H₃₈N₄. It has a molecular weight of 466.66 g/mol and falls under the category of sulfonamides.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps
Condensation Reaction:
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using similar principles on a larger scale.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting the imidazolidinone ring or the aromatic moieties.
Substitution: Substitution reactions can occur at various positions, leading to derivatives with modified substituents.
Reduction: Reduction of the imine group or other functional groups may be feasible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkylating agents (e.g., alkyl halides) or nucleophilic substitution reagents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products:: The major products depend on the specific reaction conditions and the substituents involved. Derivatives with altered functional groups or stereochemistry may result.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for other sulfonamide-based compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, potentially influencing cellular processes.
Comparison with Similar Compounds
Patent Blue Violet: A sulfonated dye used in lymphatic mapping .
N-{(1Z)-1-[4-(Dimethylamino)phenyl]-3-[(2E)-2-{2-hydroxy-5-[(E)-1-naphthyldiazenyl]benzyli dene}hydrazino]-3-oxo-1-propen-2-yl}benzamide: A structurally similar compound .
Properties
Molecular Formula |
C29H36N4O4S2 |
---|---|
Molecular Weight |
568.8 g/mol |
IUPAC Name |
(NZ)-N-[1-[2-[4-(diethylamino)phenyl]-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C29H36N4O4S2/c1-6-31(7-2)26-14-12-25(13-15-26)29-32(24(5)30-38(34,35)27-16-8-22(3)9-17-27)20-21-33(29)39(36,37)28-18-10-23(4)11-19-28/h8-19,29H,6-7,20-21H2,1-5H3/b30-24- |
InChI Key |
UZLRJPGWGUIHLV-KRUMMXJUSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)C2N(CCN2S(=O)(=O)C3=CC=C(C=C3)C)/C(=N\S(=O)(=O)C4=CC=C(C=C4)C)/C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2N(CCN2S(=O)(=O)C3=CC=C(C=C3)C)C(=NS(=O)(=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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